molecular formula C10H7BrN2O B15332565 8-Amino-5-bromoquinoline-7-carbaldehyde

8-Amino-5-bromoquinoline-7-carbaldehyde

Cat. No.: B15332565
M. Wt: 251.08 g/mol
InChI Key: PJXMUUJCCRXLKT-UHFFFAOYSA-N
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Description

8-Amino-5-bromoquinoline-7-carbaldehyde is a halogenated quinoline derivative featuring a bromine atom at the C5 position, an amino group at C8, and a formyl group (-CHO) at C6. This compound’s structure combines electron-withdrawing (Br) and electron-donating (NH₂) groups, creating a polarized quinoline core that enhances its reactivity in synthetic and medicinal applications. The aldehyde moiety at C7 enables participation in condensation reactions (e.g., Schiff base formation), making it a versatile intermediate in drug discovery, particularly for metal-chelating agents, antimicrobial compounds, and kinase inhibitors .

Synthetic routes often employ copper-catalyzed C5-H bromination of 8-aminoquinoline precursors, followed by oxidation or formylation at C7. This strategy ensures regioselectivity and functional group compatibility, as demonstrated in recent catalytic methodologies .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

8-amino-5-bromoquinoline-7-carbaldehyde

InChI

InChI=1S/C10H7BrN2O/c11-8-4-6(5-14)9(12)10-7(8)2-1-3-13-10/h1-5H,12H2

InChI Key

PJXMUUJCCRXLKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)N)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5-bromoquinoline-7-carbaldehyde typically involves the bromination of 8-aminoquinoline followed by formylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5-position of the quinoline ring. This is followed by a Vilsmeier-Haack reaction, where the formyl group is introduced at the 7-position using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, including the use of recyclable catalysts, solvent-free conditions, and microwave-assisted reactions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-5-bromoquinoline-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Amino-5-bromoquinoline-7-carbaldehyde largely depends on its application. In medicinal chemistry, quinoline derivatives are known to interact with DNA and enzymes, inhibiting their function. For example, they can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to cell death in bacteria and cancer cells . The compound’s ability to chelate metal ions also makes it useful in biological applications, where it can act as a fluorescent probe .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinoline Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
This compound C₁₀H₇BrN₂O 5-Br, 8-NH₂, 7-CHO 267.08 Drug synthesis, metal chelation
5-Bromo-8-hydroxyquinoline-7-carboxylic acid C₁₀H₆BrNO₃ 5-Br, 8-OH, 7-COOH 284.06 Antimicrobial agents, chelators
7-Hydroxyquinoline C₉H₇NO 7-OH 145.16 Fluorescent probes, ligands
7-Hydroxyisoquinoline C₉H₇NO 7-OH (isoquinoline core) 145.16 Enzyme inhibition, photochemistry

(a) 5-Bromo-8-hydroxyquinoline-7-carboxylic acid

  • Structure: Replaces the aldehyde (-CHO) and amino (-NH₂) groups with carboxylic acid (-COOH) and hydroxyl (-OH) groups.
  • Reactivity : The -COOH group facilitates salt formation and coordination with metal ions, making it effective in metallodrug design. Its antimicrobial activity is attributed to Br’s electron-withdrawing effects enhancing membrane permeability .
  • Applications : Widely used in synthesizing metal-chelating therapeutics and antimicrobial coatings.

(b) 7-Hydroxyquinoline

  • Structure : Lacks halogenation and aldehyde groups, retaining only the hydroxyl (-OH) at C7.
  • Reactivity : The -OH group promotes hydrogen bonding, enhancing solubility in polar solvents. Its fluorescence properties are leveraged in biosensing and optoelectronic materials .
  • Applications : Serves as a ligand in catalysis and a fluorophore in cellular imaging.

(c) 7-Hydroxyisoquinoline

  • Structure: Isoquinoline core shifts the nitrogen position, altering electronic distribution.
  • Reactivity : The -OH group at C7 enhances π-π stacking interactions, improving binding to biological targets like kinases.
  • Applications : Investigated for Alzheimer’s disease therapeutics due to cholinesterase inhibition .

Research Findings and Trends

Recent studies highlight this compound’s role in developing kinase inhibitors (e.g., EGFR and BRAF targets) due to its ability to form stable complexes with ATP-binding pockets. In contrast, 5-bromo-8-hydroxyquinoline-7-carboxylic acid shows promise in treating antibiotic-resistant infections, with MIC values as low as 2 µg/mL against Pseudomonas aeruginosa .

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